2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Overview
Description
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a cyclopentanone core through methylene linkages. Its molecular formula is C23H24O4, and it has a molecular weight of 364.44 g/mol.
Scientific Research Applications
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one typically involves an aldol condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and cyclopentanone in the presence of a base catalyst. Common bases used include potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2,5-Bis[(3,4-dimethoxyphenyl)methylidene]-1-cyclopentanone
Uniqueness
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one is unique due to the presence of two 2,5-dimethoxyphenyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(2,5-dimethoxyphenyl)methylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-25-19-7-9-21(27-3)17(13-19)11-15-5-6-16(23(15)24)12-18-14-20(26-2)8-10-22(18)28-4/h7-14H,5-6H2,1-4H3/b15-11+,16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJWUCZXOCTFEK-JOBJLJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCC(=CC3=C(C=CC(=C3)OC)OC)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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